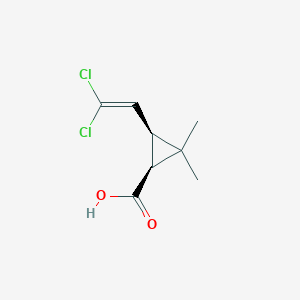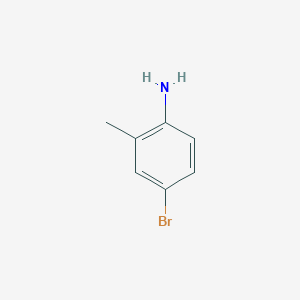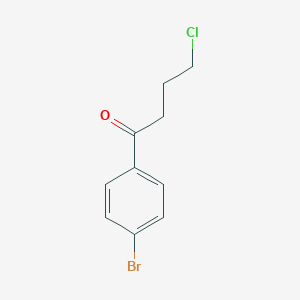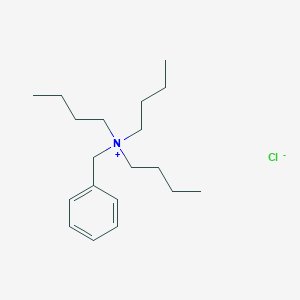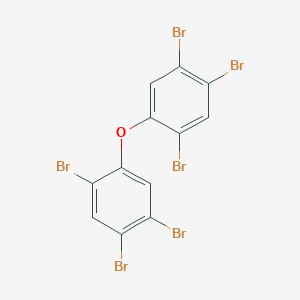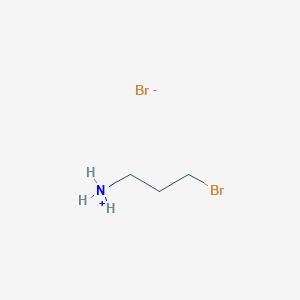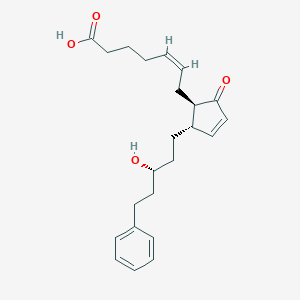
17-Phenyl-Trinor-13,14-Dihydro-Prostaglandin A2
Übersicht
Beschreibung
Methyl-5,6,7,8-Tetradehydro-Risperidon ist ein Derivat von Risperidon, einem bekannten Antipsychotikum, das in erster Linie zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird . Diese Verbindung wird häufig als interner Standard bei der quantitativen Analyse von Risperidon verwendet .
Wissenschaftliche Forschungsanwendungen
Methyl-5,6,7,8-Tetradehydro-Risperidon wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen:
Chemie: Als interner Standard für die quantitative Analyse von Risperidon.
Biologie: Untersuchung der Pharmakokinetik und des Metabolismus von Risperidon.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5,6,7,8-Tetradehydro-Risperidon ähnelt dem von Risperidon. Es wirkt in erster Linie durch Hemmung der dopaminergen D2-Rezeptoren und serotonergen 5-HT2A-Rezeptoren im Gehirn . Diese Hemmung reduziert die Überaktivität der zentralen mesolimbischen und mesokortikalen Bahnen, von denen angenommen wird, dass sie an der Pathophysiologie der Schizophrenie und anderer affektiver Störungen beteiligt sind .
Wirkmechanismus
Target of Action
17-Phenyl Trinor-13,14-dihydro Prostaglandin A2 is a synthetic prostaglandin (PG) analog .
Mode of Action
It shares similar structural features with the pgf2α analog latanoprost , which is known to increase the outflow of aqueous humor in the eye and thereby reduce intraocular pressure .
Biochemical Pathways
As a prostaglandin analog, it may be involved in the cyclooxygenase pathway , which is responsible for the production of prostaglandins in the body.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs ph 72 has been reported , which could potentially influence its bioavailability.
Result of Action
Given its structural similarity to latanoprost , it may have similar effects such as reducing intraocular pressure.
Action Environment
It is known that the compound is stable for at least 2 years when stored at -20°c .
Biochemische Analyse
Biochemical Properties
As a prostaglandin analog, it may interact with various enzymes, proteins, and other biomolecules involved in the prostaglandin pathway .
Cellular Effects
As a prostaglandin analog, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 17-phenyl trinor-13,14-dihydro Prostaglandin A2 in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been widely reported .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5,6,7,8-Tetradehydro-Risperidon beinhaltet die Reaktion von 3-(2-Chlorethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-on mit 6-Fluor-3-(4-Piperidinyl)-1,2-benzisoxazol in trockenem Methanol unter Druck bei Temperaturen zwischen 65 und 90 °C . Das Produkt wird dann mit einem Methanol/Wasser-Gemisch gewonnen und falls gewünscht aus einem Alkohol umkristallisiert .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Methyl-5,6,7,8-Tetradehydro-Risperidon beinhalten typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-5,6,7,8-Tetradehydro-Risperidon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Risperidon: Die Stammverbindung, die weit verbreitet als Antipsychotikum eingesetzt wird.
Paliperidon: Der primäre aktive Metabolit von Risperidon, der ebenfalls zur Behandlung von Schizophrenie eingesetzt wird.
Iloperidon: Ein weiteres Antipsychotikum mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Methyl-5,6,7,8-Tetradehydro-Risperidon ist einzigartig in seiner Verwendung als interner Standard für die quantitative Analyse von Risperidon. Dies macht es in Forschungs- und Qualitätskontrollumgebungen unverzichtbar, in denen präzise Messungen der Risperidonspiegel erforderlich sind .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



